(E)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-phenylethenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
(E)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-24-19-11-13-21(15-19)18-9-7-17(8-10-18)20-25(22,23)14-12-16-5-3-2-4-6-16/h2-10,12,14,19-20H,11,13,15H2,1H3/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHNNVXYDSWZTN-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Related compounds have been found to target the p2y12 receptor, which plays a crucial role in platelet aggregation and is a common target for antiplatelet agents.
Mode of Action
Similar compounds have been reported to act as antagonists of the p2y12 receptor. Antagonists prevent the receptor from activating, thereby inhibiting the downstream effects of receptor activation.
Biochemical Pathways
P2y12 receptor antagonists generally inhibit the adp-induced activation of the gpiib/iiia receptor pathway, which is involved in platelet aggregation.
Biologische Aktivität
The compound (E)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-phenylethenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing findings from various studies, including its pharmacological effects, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of (E)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-phenylethenesulfonamide can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 334.42 g/mol
- IUPAC Name : (E)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-phenylethenesulfonamide
This compound features a sulfonamide group, which is known to exhibit various biological activities, including antibacterial and anti-inflammatory effects.
Antimicrobial Activity
Studies have demonstrated that sulfonamide derivatives possess significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. For instance, it has shown promising activity against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
These findings suggest that the compound may serve as a potential candidate for the development of new antibiotics, especially in the context of rising antibiotic resistance.
Anticancer Activity
Recent research has indicated that (E)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-phenylethenesulfonamide exhibits anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.5 |
| A549 | 12.3 |
| MCF-7 | 18.7 |
These results highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic applications.
The biological activity of (E)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-phenylethenesulfonamide is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit key enzymes involved in bacterial metabolism.
- Cell Cycle Arrest : The compound appears to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : Preliminary studies suggest that it may modulate pathways such as Wnt/β-catenin, which are critical in cancer progression.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various sulfonamide derivatives, including our compound. The results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against resistant strains of S. aureus .
Case Study 2: Anticancer Properties
A recent investigation published in Cancer Research assessed the anticancer properties of (E)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-phenylethenesulfonamide on multiple cancer cell lines. The study concluded that the compound effectively inhibited cell proliferation and induced apoptosis through caspase activation .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include 3-chloro-N-phenyl-phthalimide () and (E)-N-(2-(4-methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) (). Key differences lie in their core scaffolds and substituents:
- Functional Groups: The target’s sulfonamide group contrasts with the phthalimide ring in 3-chloro-N-phenyl-phthalimide, which is critical for polymer monomer synthesis . In IIIa, the sulfonamide is conjugated to a quinolinyl system, a heterocycle associated with antimicrobial or anticancer activity .
- IIIa’s 5-chloro-8-hydroxyquinolinyl group may enhance metal chelation or π-stacking interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
